(2-Ethoxyphenyl)hydrazine hydrochloride

Overview

Description

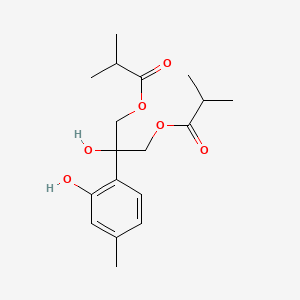

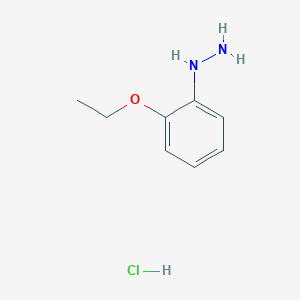

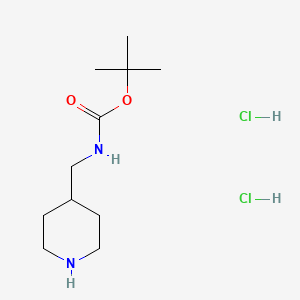

“(2-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C8H12N2O.ClH and a molecular weight of 188.66 .

Synthesis Analysis

A developed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, starts from commercially available 2-ethylaniline . The process involves preparing a diazonium salt of aniline using HCl and sodium nitrite at lower temperatures, then reducing the diazonium salt with sodium sulfite and Cons. H^sub 2SOsub 4^ within 92% yield . This method is easy, inexpensive, and yields pure solid without purification .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C8H12N2O.ClH .Chemical Reactions Analysis

Hydrazines, such as “this compound”, can be converted to the corresponding alkane by reaction with base and heat . This is part of a general method for converting aldehydes and ketones into alkanes, known as the Wolff-Kishner Reduction .Physical and Chemical Properties Analysis

“this compound” is a chemical compound with a molecular weight of 188.65 . It is stored under refrigerated conditions .Scientific Research Applications

Chemical Synthesis and Modification

- Synthesis of Schiff and Mannich Bases: (2-Ethoxyphenyl)hydrazine hydrochloride is used in the synthesis of Schiff and Mannich bases from isatin derivatives, providing pathways for creating compounds with potential medicinal applications (Bekircan & Bektaş, 2008).

- Creation of Sensitive Probes: Utilized in the development of chemodosimeters for the detection of hydrazine, a compound demonstrates significant potential for live-cell imaging through ratiometric detection methods (Goswami et al., 2013).

Environmental and Biological Monitoring

- Hydrazine Sensing in Water: The compound plays a crucial role in creating fluorescent probes for measuring hydrazine in biological and water samples, showcasing its importance in environmental pollution studies (Zhu et al., 2019).

- Next-Generation Fluorescent Probe for Hydrazine Detection: A novel approach has been introduced for hydrazine detection utilizing a new sensing moiety, offering high selectivity and sensitivity, and overcoming limitations of existing probes. This advancement is crucial for environmental monitoring and potentially for health-related applications (Jung et al., 2019).

Corrosion Inhibition

- Corrosion Impeding Agents: Hydroxy phenyl hydrazides, derived from this compound, have been studied for their role as corrosion inhibitors. These compounds show promising results in protecting metals from corrosion, highlighting their importance in industrial applications (Singh et al., 2021).

Sensor Development

- Electrochemical Sensors: Research has been conducted on the development of nanocomposite modified electrodes for the simultaneous determination of hydrazine and phenol in water and wastewater samples. This highlights the role of this compound in enhancing the sensitivity and selectivity of electrochemical sensors (Karimi-Maleh et al., 2014).

Safety and Hazards

Future Directions

The key intermediate for the preparation of 7-ethyl tryptophol is 2-ethyl phenyl hydrazine hydrochloride . A recent clinical trial demonstrated that etodolac, a nonsteroidal anti-inflammatory drug (NSAID) for which 2-ethyl phenyl hydrazine hydrochloride is a key intermediate, was effective in improving rear limb function in dogs with chronic osteoarthritis secondary to hip dysplasia . This suggests potential future directions in the medical and veterinary fields.

Relevant Papers The paper titled “A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL” provides a detailed process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride . Another paper titled “A optimized process for the synthesis of a key starting material for …” discusses the synthesis of 7-ethyltryptophol, for which 2-ethyl phenyl hydrazine hydrochloride is a key intermediate .

Mechanism of Action

- The primary target of (2-Ethoxyphenyl)hydrazine hydrochloride is not explicitly mentioned in the available literature. However, it is classified as an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Target of Action

Pharmacokinetics

Properties

IUPAC Name |

(2-ethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-11-8-6-4-3-5-7(8)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMLIESUALCWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)

![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B1644426.png)

![3-[2-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1644436.png)